molecular formula C13H17N B1199335 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine CAS No. 102417-86-7

1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine

Cat. No. B1199335
M. Wt: 187.28 g/mol
InChI Key: BORHNVHYIYTKKC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The presence of methyl groups and a phenyl group is also suggested by the name of the compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through cyclization reactions or from precursors like 2-methyl aniline .

Scientific Research Applications

  • Neurotoxic Properties and Parkinson's Disease Research : This compound, along with other tetrahydropyridine derivatives, has been extensively studied for its neurotoxic effects, which are similar to those observed in Parkinson's disease. Research shows that these compounds, including "1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine", can cause the destruction of dopaminergic neurons in the substantia nigra, leading to Parkinsonian symptoms in humans and animal models (Langston, 1999).

  • Study of Monoamine Oxidase and Neurotoxic Metabolites : The compound has been used to study the role of monoamine oxidase in the bioactivation of neurotoxic analogs. It is found that the neurotoxicity of these compounds is linked to their conversion into pyridinium species by monoamine oxidase (Heikkila et al., 1988).

  • Understanding Neurotransmitter Systems and Neurodegeneration : Some studies focus on the compound's effects on neurotransmitter systems, such as serotonin and norepinephrine, and its potential use in creating models for studying neurodegenerative diseases and evaluating therapeutic interventions (Unger et al., 2002).

  • Development of Animal Models for Parkinson's Disease : The compound and its analogs have been instrumental in developing animal models for Parkinson's disease, which are critical for testing new therapeutic strategies and understanding the disease's progression (Bloem et al., 1990).

properties

IUPAC Name

1-methyl-4-(2-methylphenyl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-11-5-3-4-6-13(11)12-7-9-14(2)10-8-12/h3-7H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORHNVHYIYTKKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70877241
Record name PYRIDINE, 1,2,3,6-TETRAHYDRO-1-METHYL-4-(2-METHY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine

CAS RN

102417-86-7
Record name 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRIDINE, 1,2,3,6-TETRAHYDRO-1-METHYL-4-(2-METHY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70877241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,6-TETRAHYDRO-1-METHYL-4-(2-METHYLPHENYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGQ85CV4U5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
SK Youngster, WJ Nicklas… - Journal of Pharmacology …, 1989 - thevespiary.org
Materials and Methods Materials. Swiss-Webster(CF-W) mice were obtained from Charles River Laboratories(Wilmington, MA). MPP iodide was purchased from Research Biochemicals…
Number of citations: 51 www.thevespiary.org
E Sundström, EB Samuelsson - Pharmacology & toxicology, 1997 - Wiley Online Library
Three steps in 1‐methyl‐4‐phenyl‐1,2,3,6‐tetrahydropyridine (MPTP) neurotoxicity were compared with the neurodegenerative effects of the toxin in mice and rats. Firstly, we compared …
Number of citations: 41 onlinelibrary.wiley.com
PK Sonsalla, SK Youngster, MV Kindt… - Journal of Pharmacology …, 1987 - ASPET
1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (2'CH3-MPTP) was shown previously to be a more potent neurotoxicant than 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (…
Number of citations: 82 jpet.aspetjournals.org
MH Abdel‐Wahab - Journal of Biochemical and Molecular …, 2005 - Wiley Online Library
Dopaminergic damage inducing Parkinson's disease (PD) is ubiquitous neurodegenerative disorder, characterized by the progressive loss of dopaminergic neurons in the nigrostriatal …
Number of citations: 41 onlinelibrary.wiley.com
SK Youngster, RC Duvoisin, A Hess… - European journal of …, 1986 - Elsevier
The administration to mice of 1-methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine (2′-CH 3 -MPTP), a substituted analog of the dopaminergic neurotoxin MPTP caused even …
Number of citations: 70 www.sciencedirect.com
C Gibb, J Willoughby, V Glover, M Sandler, B Testa… - Neuroscience …, 1987 - Elsevier
Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is oxidised to a neurotoxic metabolite by monoamine oxidase B (MAO B). Using two colorimetric assays, we have examined a range …
Number of citations: 30 www.sciencedirect.com
SK Youngster, PK Somalia… - Journal of …, 1987 - Wiley Online Library
Several analogs of l‐methyl‐4‐phenyl‐l,2,3,6‐tetrahydropyridine (MPTP) were synthesized and screened for their capacity to be oxidized by monoamine oxidase (MAO‐A or MAO‐B) …
Number of citations: 93 onlinelibrary.wiley.com
RGW Staal, JM Yang, WN Hait, PK Sonsalla - Brain research, 2001 - Elsevier
The vesicular monoamine transporter 2 (VMAT2) has sequence homology with bacterial multidrug transporters which in turn share homology with mammalian P-glycoprotein (P-GP). …
Number of citations: 17 www.sciencedirect.com
KF Manaye, PK Sonsalla, G Barnett, RE Heikkila… - Brain research, 1989 - Elsevier
The neurotoxic effects of 1-methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine (2′CH 3 -MPTP), a substituted analog of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, were studied …
Number of citations: 14 www.sciencedirect.com
S Rose, M Nomoto, EA Jackson, WRG Gibb… - European journal of …, 1990 - Elsevier
Four adult marmosets were treated with increasing doses of 1-methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine (2′-methyl-MPTP) in the range 0.23–4.3 mg/kg ip to give a …
Number of citations: 10 www.sciencedirect.com

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